![molecular formula C12H9FN2 B12430394 7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
7-Fluoropyrrolo[1,2-a]quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoropyrrolo[1,2-a]quinolin-4-amine is a derivative of (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline. It is a chemical intermediate used in the synthesis of SC144, a compound with potent anticancer properties .
Méthodes De Préparation
The synthesis of 7-Fluoropyrrolo[1,2-a]quinolin-4-amine involves several steps. One common method includes the reaction of (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline with appropriate reagents under specific conditions . The reaction conditions typically involve the use of solvents like DMSO and heating the reaction mixture to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
7-Fluoropyrrolo[1,2-a]quinolin-4-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and solvents like DMSO and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
7-Fluoropyrrolo[1,2-a]quinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Medicine: It is a key intermediate in the synthesis of SC144, which has shown excellent potency against a panel of human cancer cell lines.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 7-Fluoropyrrolo[1,2-a]quinolin-4-amine involves its interaction with specific molecular targets in cancer cells. It is believed to interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . The exact molecular targets and pathways involved are still under investigation, but it is known to affect key proteins and enzymes involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
7-Fluoropyrrolo[1,2-a]quinolin-4-amine is unique due to its specific structure and the presence of a fluorine atom, which enhances its chemical stability and biological activity . Similar compounds include:
7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline: A precursor in the synthesis of this compound.
SC144: A compound synthesized using this compound as an intermediate, known for its anticancer properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Propriétés
Formule moléculaire |
C12H9FN2 |
|---|---|
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
7-fluoropyrrolo[1,2-a]quinolin-4-amine |
InChI |
InChI=1S/C12H9FN2/c13-9-3-4-11-8(6-9)7-10(14)12-2-1-5-15(11)12/h1-7H,14H2 |
Clé InChI |
TXTBDWOIEZESMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C3=C(C=C(C=C3)F)C=C(C2=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


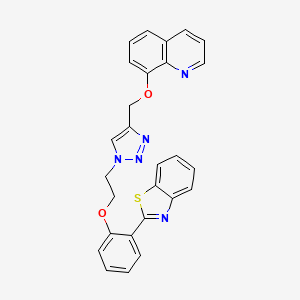
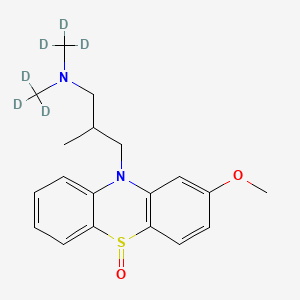
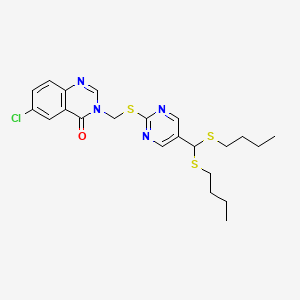
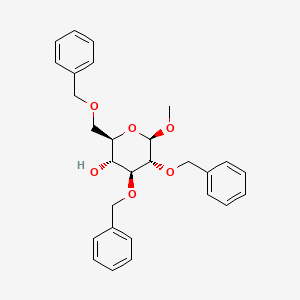
![(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12430333.png)
![(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12430335.png)
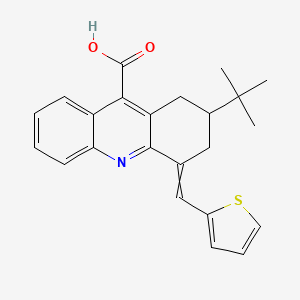
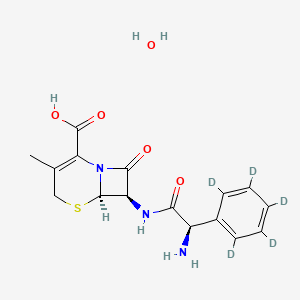
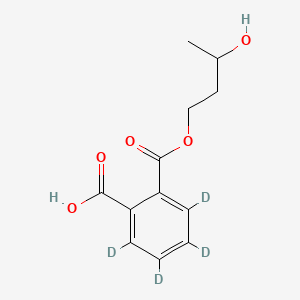
![Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate](/img/structure/B12430364.png)
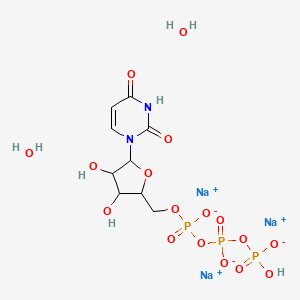
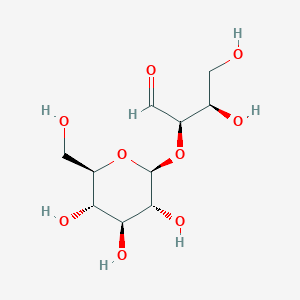
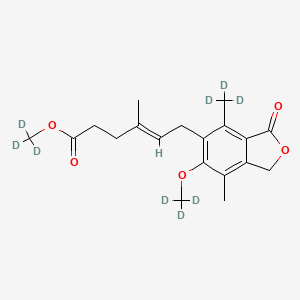
![2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12430382.png)
